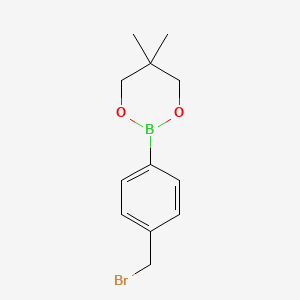![molecular formula C20H30N4O6S2Zn B1146244 zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate CAS No. 151728-40-4](/img/structure/B1146244.png)
zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc L-ascorbate is a compound formed by the combination of zinc and L-ascorbic acid (vitamin C). It is known for its antioxidant properties and its role in various biological processes. Zinc L-ascorbate is used in both medical and industrial applications due to its unique properties, including its ability to support immune function and promote tissue regeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc L-ascorbate can be synthesized through the reaction of zinc acetate with L-ascorbic acid in an aqueous medium under ambient conditions. The reaction leads to the formation of a molecular complex with the formula Zn_x(AA)_y(OAc)_z, where x, y, and z are the smallest positive integers .
Industrial Production Methods
In industrial settings, zinc L-ascorbate is produced by combining pharmaceutical-grade zinc and L-ascorbic acid. The process ensures enhanced bioavailability and optimal absorption of both zinc and ascorbic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and complexation. It acts as a cofactor for a large family of dioxygenases, which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation .
Common Reagents and Conditions
Common reagents used in reactions involving zinc L-ascorbate include iron (III) ions, which are reduced by ascorbate to facilitate cellular uptake of iron . The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature.
Major Products
The major products formed from reactions involving zinc L-ascorbate include reduced iron (II) ions and various epigenetic regulators, such as α-ketoglutarate and other citric acid cycle intermediates .
Applications De Recherche Scientifique
Zinc L-ascorbate has a wide range of scientific research applications:
Mécanisme D'action
Zinc L-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species, reducing oxidative stress in cells.
Cofactor for Dioxygenases: It serves as a cofactor for enzymes involved in transcription, extracellular matrix formation, and epigenetic regulation.
Immune Support: Zinc L-ascorbate supports the function of immune cells, such as neutrophils and macrophages, and enhances the production of interferons and antibodies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Gluconate: Another zinc compound used for immune support and wound healing.
Zinc Sulfate: Commonly used in supplements and as a treatment for zinc deficiency.
Magnesium Ascorbate: A combination of magnesium and ascorbic acid, used for its antioxidant properties.
Uniqueness
Zinc L-ascorbate is unique due to its dual role as both a zinc and vitamin C supplement. This combination enhances its bioavailability and effectiveness in supporting immune function and promoting tissue regeneration .
Propriétés
IUPAC Name |
zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O6.Zn/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7,9-10H,1H2;/q-1;+2/p-1/t2-,5+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOCRQIOQJQMSC-RXSVEWSESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)

![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)

